![molecular formula C16H19N3 B2368683 4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline CAS No. 2379976-99-3](/img/structure/B2368683.png)
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline is a synthetic organic compound with the molecular formula C16H19N3. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a spirocyclic azaspiro[3.3]heptane moiety. The presence of the spirocyclic structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline involves multiple steps, starting with the preparation of the azaspiro[3.3]heptane moiety. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The quinazoline core can be synthesized through various routes, including the cyclization of anthranilic acid derivatives with formamide or formic acid. The final step involves the coupling of the azaspiro[3.3]heptane moiety with the quinazoline core under suitable reaction conditions .
化学反应分析
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline core.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the quinazoline ring.
科学研究应用
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell growth and survival .
相似化合物的比较
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline can be compared with other similar compounds, such as:
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in the design of new drugs with improved pharmacokinetic properties.
2-Oxa-6-azaspiro[3.3]heptane:
The uniqueness of this compound lies in its combination of the quinazoline core with the azaspiro[3.3]heptane moiety, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
4-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-15(2)7-16(8-15)9-19(10-16)14-12-5-3-4-6-13(12)17-11-18-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWOLMVHUEVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C3=NC=NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
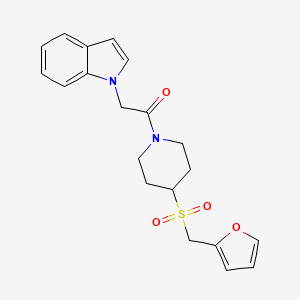
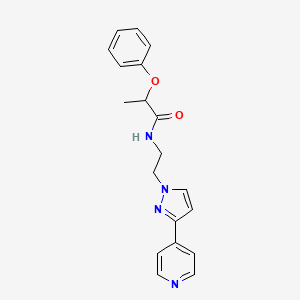
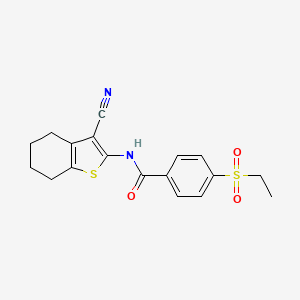
![N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2368607.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

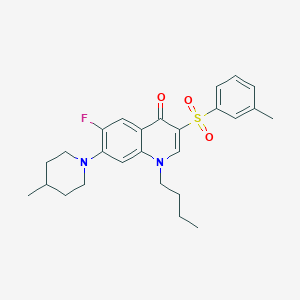
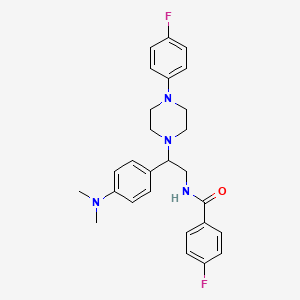
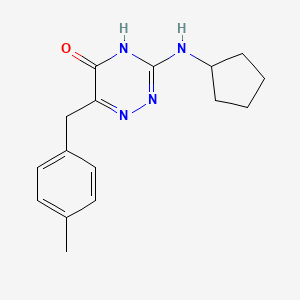
![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
